3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone
Overview
Description
3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone: is an organic compound that belongs to the class of aromatic ketones It features a propiophenone backbone substituted with fluorine atoms at specific positions on the phenyl rings
Scientific Research Applications
3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to act as a ligand.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways impacted.
Result of Action
Related compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and potentially altering the metabolism of other compounds. Additionally, it interacts with certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Moreover, it can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. Additionally, it can interfere with enzyme activity, either enhancing or inhibiting their catalytic functions .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity. In vivo studies have indicated that long-term exposure can result in cumulative effects on cellular function, potentially leading to adverse outcomes .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, leading to detrimental effects on organ function and overall health .
Metabolic Pathways
3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also impact its pharmacokinetics and overall bioavailability .
Transport and Distribution
The transport and distribution of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The compound’s distribution within tissues can also affect its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-fluorobenzene with 3,4,5-trifluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-3’,4’,5’-trifluorobenzophenone
- 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropanol
- 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropionic acid
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This results in distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and materials science.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSRXUHXVLBDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644604 | |
Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-82-6 | |
Record name | 1-Propanone, 3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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